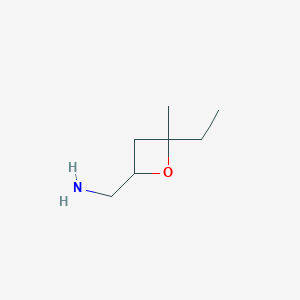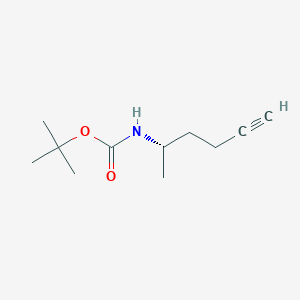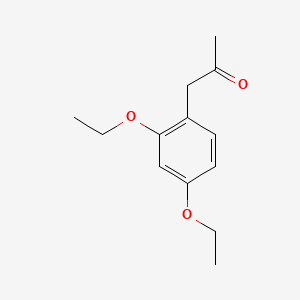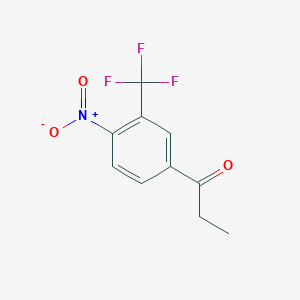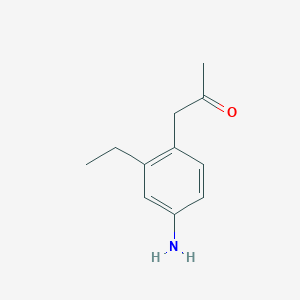
6-Amino-4-ooxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-oxohexanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of hexanoic acid, featuring both an amino group and a keto group, which makes it a versatile intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-amino-4-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme known as ω-amino group-oxidizing enzyme (ω-AOX) from the fungal strain Phialemonium sp. AIU 274. The reaction is carried out in a 0.1 M potassium phosphate buffer (pH 7.0) at 30°C for 30 hours, with the addition of 0.3 U of ω-AOX and 20 U of catalase .
Industrial Production Methods
Industrial production of 6-amino-4-oxohexanoic acid can be achieved through the oxidation of cyclohexane derivatives. For example, the oxidation of cyclohexanone or 2-hydroxycyclohexanone in the presence of cobalt naphthenate as a catalyst at 150°C can yield 6-oxohexanoic acid, which can then be converted to 6-amino-4-oxohexanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-4-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.
Substitution: Acyl chlorides or anhydrides are used for the formation of amides.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various amides depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
6-amino-4-oxohexanoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving amino acids and keto acids.
Industry: It is used in the production of nylon precursors and other polymers.
Wirkmechanismus
The mechanism of action of 6-amino-4-oxohexanoic acid involves its interaction with various enzymes and molecular targets. For instance, it can act as an inhibitor of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin and inhibiting fibrinolysis . This property makes it useful in the treatment of bleeding disorders.
Vergleich Mit ähnlichen Verbindungen
6-amino-4-oxohexanoic acid can be compared with other similar compounds such as:
6-aminohexanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
6-oxohexanoic acid: Lacks the amino group, limiting its applications in amide formation and other substitution reactions.
Adipic acid: A dicarboxylic acid used in the production of nylon-6,6, but lacks the amino and keto functionalities.
The presence of both amino and keto groups in 6-amino-4-oxohexanoic acid makes it a unique and versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
102073-96-1 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
6-amino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-3-5(8)1-2-6(9)10/h1-4,7H2,(H,9,10) |
InChI-Schlüssel |
ASOARLMYRNQLIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

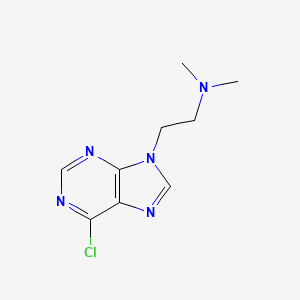
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

